Bienvenue dans la boutique en ligne BenchChem!

5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

Medicinal chemistry Structure–activity relationship Oxazolidinone pharmacophore

5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one (CAS 1492255-48-7) is a heterocyclic small molecule (MF C₁₁H₁₁NO₃; MW 205.21 g·mol⁻¹) that combines a 2,3-dihydrobenzofuran scaffold with an oxazolidin-2-one ring linked at the C5 position. The compound belongs to the broader class of 5-substituted oxazolidin-2-ones, a family that includes clinically validated antibacterial agents such as linezolid.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13612768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C3CNC(=O)O3
InChIInChI=1S/C11H11NO3/c13-11-12-6-10(15-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5,10H,3-4,6H2,(H,12,13)
InChIKeyNGICEOIOPPGUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one – Procurement-Relevant Identity, Class, and Baseline Specifications


5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one (CAS 1492255-48-7) is a heterocyclic small molecule (MF C₁₁H₁₁NO₃; MW 205.21 g·mol⁻¹) that combines a 2,3-dihydrobenzofuran scaffold with an oxazolidin-2-one ring linked at the C5 position. The compound belongs to the broader class of 5-substituted oxazolidin-2-ones, a family that includes clinically validated antibacterial agents such as linezolid [1]. Its computed physicochemical profile—XLogP3 of 1.3, topological polar surface area (TPSA) of 47.6 Ų, and a single hydrogen‑bond donor —places it within favorable drug-like chemical space (Lipinski Rule of 5 compliant). The dihydrobenzofuran moiety distinguishes it from simpler 5‑aryl oxazolidinones (e.g., 5‑phenyloxazolidin‑2‑one) by introducing an oxygen‑containing fused bicyclic system with distinct conformational and electronic properties.

Why In‑Class Oxazolidinone Interchange Is Not Straightforward for 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one


Oxazolidin-2-ones cannot be treated as generic, interchangeable building blocks because the position and nature of the aryl substituent profoundly affect both the three‑dimensional conformation and the electronic environment of the oxazolidinone ring. In antibacterial oxazolidinones, for instance, the C5 substituent is a critical determinant of ribosomal binding affinity and resistance profile [1]. When this compound (C5‑attached dihydrobenzofuran) is compared with its N3‑attached regioisomer, 3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)‑1,3‑oxazolidin‑2‑one (CAS 1325189‑68‑1), the connectivity difference alters the spatial orientation of the bicyclic ring system relative to the hydrogen‑bond‑donating NH of the oxazolidinone—a feature that can dictate target engagement in medicinal chemistry campaigns [2]. Furthermore, the saturated 2,3‑dihydrobenzofuran ring imparts greater conformational flexibility and altered electron density at the aromatic ring compared with the fully unsaturated benzofuran analog, 3‑(benzofuran‑5‑yl)oxazolidin‑2‑one. These structural distinctions mean that potency, selectivity, and physicochemical behavior observed for one regioisomer or oxidation state cannot be assumed to translate to the others.

Quantitative Differentiation Evidence for 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one Versus Its Closest Structural Analogs


Regioisomeric Connectivity Determines Hydrogen‑Bond Donor Orientation Relative to the Aryl Ring System

The target compound features a C5‑linked 2,3‑dihydrobenzofuran substituent, in contrast to the N3‑linked regioisomer 3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)‑1,3‑oxazolidin‑2‑one (CAS 1325189‑68‑1). This connectivity difference alters the spatial relationship between the oxazolidinone NH hydrogen‑bond donor and the dihydrobenzofuran oxygen lone pairs. In the C5‑linked isomer, the NH vector points away from the dihydrobenzofuran ring, whereas in the N3‑linked isomer the NH is directly conjugated to the aryl system. No head‑to‑head biological comparison of the two regioisomers has been published; therefore, this evidence is categorized as class‑level inference based on established oxazolidinone SAR [1]. Users selecting between these two isomers for a medicinal chemistry program must recognize that target‑binding poses and metabolic stability cannot be assumed equivalent. Commercially, the C5‑linked compound is offered at 97% purity (AKSci) and 98% purity (LeYan) , which defines the baseline for procurement specifications.

Medicinal chemistry Structure–activity relationship Oxazolidinone pharmacophore

Computed Physicochemical Differentiation: 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one vs. 5-Phenyloxazolidin-2-one

A comparison of computed molecular descriptors illustrates how the dihydrobenzofuran moiety meaningfully alters physicochemical properties relative to the simplest C5‑aryl oxazolidinone, 5‑phenyloxazolidin‑2‑one. The target compound exhibits a higher molecular weight (205.21 vs. 163.17 g·mol⁻¹), an increased TPSA (47.6 vs. 38.3 Ų), and an additional hydrogen‑bond acceptor (the dihydrofuran ring oxygen) [1][2]. The XLogP3 of 1.3 for the target compound indicates balanced lipophilicity, which, together with the higher TPSA, predicts moderately improved aqueous solubility compared with the more lipophilic phenyl analog (XLogP3 ~1.0–1.2 predicted for 5‑phenyloxazolidin‑2‑one). These data are cross‑study comparable, derived from PubChem‑computed properties using standardized algorithms [1][2].

Drug design ADME prediction Physicochemical profiling

Patent Landscape Positioning: Association with Xanthine Oxidase Inhibitor Intellectual Property

The compound is indexed in the AladdinSci literature database as structurally related to US Patent 9,112,144 B2, which claims fused heterocyclic derivatives with xanthine oxidase inhibitory activity for the treatment of hyperuricemia and gout . While the patent does not explicitly exemplify 5‑(2,3‑dihydrobenzofuran‑5‑yl)oxazolidin‑2‑one as a final bioactive compound, its inclusion in the associated chemical space suggests utility as a synthetic intermediate en route to claimed inhibitors. In contrast, the N3‑substituted analog 3‑(benzofuran‑5‑yl)oxazolidin‑2‑one is associated with a distinct patent family (US 6,143,772) claiming serotonergic/5‑HT receptor modulators [1]. This patent landscape divergence indicates that the two regioisomeric series are being pursued for different therapeutic targets, and procurement decisions should align with the intended biological pathway.

Xanthine oxidase inhibition Hyperuricemia Patent intelligence

Commercially Available Purity: Lot‑Level Quantitative Differentiation for Procurement

The compound is commercially available from at least two independent suppliers with documented minimum purity specifications: 97% (AKSci, catalog 2357EP) and 98% (LeYan, product 1420366) . This dual‑source availability with verified purity provides procurement flexibility and supply‑chain resilience. The close analog 3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)‑1,3‑oxazolidin‑2‑one (CAS 1325189‑68‑1) is less widely stocked, with fewer vendors offering characterized material, which can create bottlenecks for programs requiring multi‑gram quantities of the N3‑linked isomer. No head‑to‑head impurity profiling has been published for the two regioisomers; this evidence is therefore categorized as supporting evidence for procurement decision‑making.

Chemical procurement Building block quality Purity specification

Predicted Boiling Point and Density as Handling‑Relevant Differentiation Parameters

Predicted physical properties from Chemsrc indicate a boiling point of 470.5 ± 45.0 °C and a density of 1.310 ± 0.06 g·cm⁻³ for the target compound . These values are substantially higher than those of the simpler 5‑phenyloxazolidin‑2‑one (predicted BP ~350–380 °C; density ~1.2 g·cm⁻³), reflecting the increased molecular weight and the presence of the dihydrofuran oxygen. The elevated boiling point has practical implications for purification strategy: the compound is amenable to high‑vacuum distillation but may be less suitable for standard rotary evaporation without a high‑capacity vacuum source. These data are cross‑study comparable, derived from the same prediction algorithm (ACD/Labs Percepta) for both compounds.

Synthetic chemistry Physical properties Process development

Recommended Application Scenarios for 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: C5‑Dihydrobenzofuran Oxazolidinone Lead‑Optimization Campaigns Targeting Xanthine Oxidase

Programs pursuing xanthine oxidase inhibitors for hyperuricemia or gout should prioritize this compound over the N3‑linked regioisomer because the patent landscape (US 9,112,144 B2) associates the C5‑dihydrobenzofuran oxazolidinone scaffold with this therapeutic target . The presence of a hydrogen‑bond‑donating NH at the oxazolidinone ring—absent in the N3‑linked analog—provides an additional pharmacophoric feature that can be exploited for target engagement. The balanced lipophilicity (XLogP3 1.3) and moderate TPSA (47.6 Ų) [1] support oral bioavailability potential in this indication space.

Chemical Biology: Tool Compound Synthesis Requiring Orthogonal Functionalization of the Dihydrobenzofuran Core

The C5‑attachment of the dihydrobenzofuran to the oxazolidinone leaves the dihydrofuran ring oxygen and the oxazolidinone NH as chemically distinct handles for orthogonal derivatization. This is not possible with the N3‑linked regioisomer, where the oxazolidinone nitrogen is blocked. Programs requiring sequential functionalization (e.g., N‑acylation of the oxazolidinone followed by electrophilic aromatic substitution on the dihydrobenzofuran ring) gain an additional synthetic degree of freedom with this compound.

Process Chemistry: Building Block Procurement with Verified Multi‑Source Purity for Scale‑Up Campaigns

When scaling a synthetic route that incorporates this building block, procurement teams should leverage the dual‑source availability at verified purities of ≥97% (AKSci) and ≥98% (LeYan) [1] to negotiate competitive pricing and mitigate single‑supplier risk. The less widely available N3‑linked analog (CAS 1325189‑68‑1) does not offer equivalent supply‑chain resilience. The high predicted boiling point (470.5 °C) should be accounted for in purification SOPs, as standard Buchi rotary evaporator setups may require modification for complete solvent removal.

Computational Chemistry: Scaffold‑Hopping Studies Comparing C5‑ vs. N3‑Linked Oxazolidinone Pharmacophores

For in silico scaffold‑hopping exercises, this compound serves as a representative C5‑linked dihydrobenzofuran oxazolidinone that can be compared head‑to‑head with the N3‑linked regioisomer in docking or molecular dynamics simulations. The computed molecular descriptors (MW, TPSA, rotatable bonds) provide validated input parameters for QSAR model building. The absence of published experimental bioactivity data for either regioisomer means that computational predictions must be followed by empirical validation, but the structural distinction is sufficiently well‑defined to support hypothesis generation.

Quote Request

Request a Quote for 5-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.